15d-Prostaglandin A1

Beschreibung

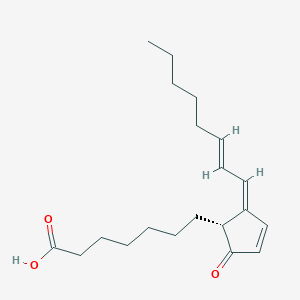

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-[(1R,2Z)-2-[(E)-oct-2-enylidene]-5-oxocyclopent-3-en-1-yl]heptanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-2-3-4-5-6-9-12-17-15-16-19(21)18(17)13-10-7-8-11-14-20(22)23/h6,9,12,15-16,18H,2-5,7-8,10-11,13-14H2,1H3,(H,22,23)/b9-6+,17-12-/t18-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDOCIRJMPUHXRM-YUJGFSRTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=C1C=CC(=O)C1CCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C=C\1/C=CC(=O)[C@@H]1CCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 15-deoxy-Δ12,14-Prostaglandin A1: Structure, Properties, and Scientific Context

This guide provides a comprehensive technical overview of 15-deoxy-Δ12,14-Prostaglandin A1 (15d-PGA1), a lesser-studied member of the prostaglandin family. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical attributes of 15d-PGA1, its relationship to more extensively characterized prostaglandins, and the experimental frameworks that can be applied to investigate its potential biological significance.

Introduction: The Enigmatic Prostaglandin A1 Analog

Prostaglandins are a class of eicosanoids, lipid signaling molecules derived from fatty acids, that play crucial roles in a myriad of physiological and pathological processes. While many prostaglandins have been extensively studied, 15-deoxy-Δ12,14-Prostaglandin A1 (15d-PGA1) remains a comparatively enigmatic molecule. It is a synthetic analog of Prostaglandin A1 (PGA1) and shares structural similarities with the well-researched 15-deoxy-Δ12,14-Prostaglandin J2 (15d-PGJ2), a known ligand for Peroxisome Proliferator-Activated Receptor γ (PPARγ)[1][2][3]. Although there are currently no published reports on the specific biological activity of 15d-PGA1, its structural features suggest it may possess interesting and unexplored functionalities[1][2][3]. This guide aims to provide a foundational understanding of 15d-PGA1, drawing parallels with its more studied counterparts to illuminate potential avenues of research.

Molecular Structure and Chemical Properties

The defining characteristics of 15d-PGA1 lie in its unique chemical architecture. A thorough understanding of its structure is paramount to postulating its potential interactions and functions.

2.1. Structural Elucidation

15d-PGA1 is a prostanoid with the chemical formula C20H30O3[4]. Its structure features a cyclopentenone ring, a hallmark of many bioactive prostaglandins, attached to two aliphatic side chains. The systematic IUPAC name for 15d-PGA1 is 7-[(1R,2Z)-2-[(E)-oct-2-enylidene]-5-oxocyclopent-3-en-1-yl]heptanoic acid[4].

Key structural features include:

-

A 20-carbon backbone, characteristic of eicosanoids.

-

A five-membered cyclopentenone ring with a ketone group at C-9 and a double bond between C-10 and C-11.

-

A seven-carbon carboxylic acid-containing alpha-chain attached at C-8.

-

An eight-carbon omega-chain attached at C-12, which notably lacks the hydroxyl group at C-15 found in many other prostaglandins, hence the "15-deoxy" designation.

-

Conjugated double bonds at Δ12 and Δ14 in the omega-chain.

2.2. Physicochemical Properties

The physicochemical properties of 15d-PGA1 are critical for its handling, storage, and potential formulation. The following table summarizes its key computed properties.

| Property | Value | Source |

| Molecular Weight | 318.4 g/mol | PubChem[4] |

| Molecular Formula | C20H30O3 | PubChem[4] |

| XLogP3 | 5.4 | PubChem[4] |

| Exact Mass | 318.21949481 Da | PubChem[4] |

| λmax | 324 nm | Cayman Chemical[1][3] |

| Solubility | DMF: 75 mg/ml, DMSO: 50 mg/ml, Ethanol: 100 mg/ml, PBS (pH 7.2): 2.4 mg/ml | Cayman Chemical[1][3] |

Biosynthesis and Metabolism: A Postulated Pathway

While the specific biosynthetic pathway of 15d-PGA1 has not been detailed in the literature, it is presumed to be derived from the prostaglandin precursor, arachidonic acid, through the cyclooxygenase (COX) pathway.

3.1. The Cyclooxygenase (COX) Pathway

The synthesis of prostaglandins is initiated by the release of arachidonic acid from membrane phospholipids. The COX enzymes (COX-1 and COX-2) then catalyze the conversion of arachidonic acid into the unstable intermediate Prostaglandin H2 (PGH2). PGH2 serves as the substrate for various prostaglandin synthases that produce the different classes of prostaglandins[5].

3.2. Hypothetical Formation of 15d-PGA1

It is plausible that 15d-PGA1 could be formed through a series of enzymatic and non-enzymatic reactions from a precursor prostaglandin. The formation of the related 15d-PGJ2 involves the sequential conversion of PGD2 to PGJ2, Δ12-PGJ2, and finally 15d-PGJ2[5][6]. A similar dehydration and isomerization cascade from a PGA series precursor could potentially lead to the formation of 15d-PGA1.

Biological Context: Insights from the Analog 15-deoxy-Δ12,14-Prostaglandin J2

Given the absence of direct biological data for 15d-PGA1, we turn to its close structural analog, 15d-PGJ2, to infer potential mechanisms of action and biological roles. 15d-PGJ2 is a well-characterized anti-inflammatory and pro-resolving lipid mediator[7][8].

4.1. The NF-κB Signaling Pathway: A Potential Target

A primary mechanism of action for 15d-PGJ2 is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation[6][9]. 15d-PGJ2 can inhibit NF-κB through multiple PPARγ-independent mechanisms, including the direct inhibition of IκB kinase (IKK) and the covalent modification of NF-κB subunits, preventing their DNA binding[6][9]. The electrophilic α,β-unsaturated carbonyl group in the cyclopentenone ring of 15d-PGJ2 is crucial for this activity[10]. As 15d-PGA1 possesses a similar reactive moiety, it is plausible that it could also modulate NF-κB signaling.

4.2. Peroxisome Proliferator-Activated Receptors (PPARs)

15d-PGJ2 is a high-affinity endogenous ligand for PPARγ, a nuclear receptor that regulates gene expression involved in adipogenesis, inflammation, and insulin sensitization[11][12][13]. The interaction of 15d-PGJ2 with PPARγ contributes to its anti-inflammatory effects[14]. While it is unknown if 15d-PGA1 can bind to and activate PPARs, this represents a key area for future investigation.

Experimental Protocols for the Study of 15d-Prostaglandin A1

The following section outlines established methodologies that can be adapted for the extraction, analysis, and functional characterization of 15d-PGA1.

5.1. Extraction and Purification

A robust protocol for the extraction and purification of prostaglandins from biological samples is essential for accurate quantification and downstream analysis.

Step-by-Step Methodology:

-

Sample Preparation: Spike samples (e.g., cell culture media, plasma, tissue homogenates) with a deuterated internal standard (if available for 15d-PGA1, or a related prostaglandin for method development) to control for extraction efficiency[15][16]. Acidify the sample to approximately pH 3[16].

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by water[15].

-

Load the acidified sample onto the cartridge.

-

Wash the cartridge with a low percentage of organic solvent (e.g., 25% ethanol in water) to remove polar impurities[15].

-

Elute the prostaglandins with an organic solvent such as ethyl acetate or methanol[15][17].

-

-

Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for analysis (e.g., mobile phase for LC-MS)[16].

5.2. Analytical Quantification: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of prostaglandins.

Workflow for LC-MS/MS Analysis:

Sources

- 1. 15-deoxy-Delta12,14-Prostaglandin A1 | CAS 573951-20-9 | Cayman Chemical | Biomol.com [biomol.com]

- 2. 15--deoxy--Δ-12,14---Prostaglandin-A-1-, 1MG | Labscoop [labscoop.com]

- 3. caymanchem.com [caymanchem.com]

- 4. 15d-Prostaglandin A1 | C20H30O3 | CID 16061103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. 15-Deoxy-Δ12,14-prostaglandin J2 inhibits multiple steps in the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosynthesis of prostaglandin 15dPGJ2 -glutathione and 15dPGJ2-cysteine conjugates in macrophages and mast cells via MGST3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | 15-Deoxy-△12,14-Prostaglandin J2 Promotes Resolution of Experimentally Induced Colitis [frontiersin.org]

- 9. Frontiers | 15-Deoxy-Δ12,14-Prostaglandin J2 Modifies Components of the Proteasome and Inhibits Inflammatory Responses in Human Endothelial Cells [frontiersin.org]

- 10. dovepress.com [dovepress.com]

- 11. JCI - Biosynthesis of 15-deoxy-Δ12,14-PGJ2 and the ligation of PPARγ [jci.org]

- 12. 15-Deoxy-delta12,14-prostaglandin | C20H28O3 | CID 5311211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 14. 15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) mediates repression of TNF-α by decreasing levels of acetylated Histone H3 and H4 at its promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 15. content-assets.jci.org [content-assets.jci.org]

- 16. pnas.org [pnas.org]

- 17. EP0424915A2 - Methods for producing prostaglandins and for purifying the same - Google Patents [patents.google.com]

15-deoxy-Delta12,14-prostaglandin A1 biological activity

An In-Depth Technical Guide to the Biological Activity of 15-deoxy-Δ¹²,¹⁴-Prostaglandin J₂

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ (15d-PGJ₂), a terminal metabolite of the cyclooxygenase pathway-derived prostaglandin D₂, has emerged as a potent signaling molecule with a diverse and complex range of biological activities. Initially identified as a high-affinity endogenous ligand for the peroxisome proliferator-activated receptor-γ (PPARγ), its functions extend far beyond this nuclear receptor, encompassing a wide array of PPARγ-independent effects. This guide provides a comprehensive technical overview of the multifaceted biological activities of 15d-PGJ₂, detailing its molecular mechanisms of action, its significant roles in inflammation and cancer, and practical experimental protocols for its study. The information presented herein is intended to equip researchers and drug development professionals with a thorough understanding of 15d-PGJ₂'s therapeutic potential and the methodologies to investigate it further.

Introduction: The Emergence of a Key Lipid Mediator

15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ (15d-PGJ₂) is a naturally occurring cyclopentenone prostaglandin derived from the sequential dehydration of prostaglandin D₂ (PGD₂)[1][2]. Its structure is characterized by an α,β-unsaturated carbonyl group within the cyclopentenone ring, a feature that confers high reactivity and is central to many of its biological functions[2]. While initially recognized for its role as a potent endogenous agonist of PPARγ, a nuclear receptor pivotal in adipogenesis and glucose metabolism, subsequent research has unveiled a broader spectrum of activities, many of which are independent of PPARγ activation[3][4]. These activities position 15d-PGJ₂ as a critical regulator in a variety of physiological and pathological processes, including inflammation, resolution of inflammation, and carcinogenesis[5][6].

Molecular Mechanisms of Action: A Dichotomy of Pathways

The biological effects of 15d-PGJ₂ are mediated through two principal types of mechanisms: those dependent on the activation of PPARγ and those that are independent of this receptor. Understanding this duality is crucial for interpreting experimental results and for the rational design of therapeutic strategies involving this molecule.

PPARγ-Dependent Mechanisms

As a high-affinity ligand for PPARγ, 15d-PGJ₂ can modulate the expression of a vast array of target genes[2]. Upon binding, 15d-PGJ₂ induces a conformational change in PPARγ, leading to its heterodimerization with the retinoid X receptor (RXR) and subsequent binding to specific DNA sequences known as peroxisome proliferator-response elements (PPREs) in the promoter regions of target genes[3]. This can lead to either transactivation or transrepression of gene expression.

The PPARγ-dependent actions of 15d-PGJ₂ are implicated in:

-

Adipocyte differentiation [7].

-

Anti-inflammatory effects : By transrepressing the expression of pro-inflammatory genes, such as those encoding for inducible nitric oxide synthase (iNOS) and tumor necrosis factor-α (TNF-α)[2].

-

Anticancer effects : Through the induction of cell cycle arrest and apoptosis in certain cancer cell types[3].

PPARγ-Independent Mechanisms

A significant portion of 15d-PGJ₂'s biological activity, particularly its potent anti-inflammatory and pro-apoptotic effects, occurs independently of PPARγ. These mechanisms are often attributed to the electrophilic nature of its cyclopentenone ring, which allows it to form covalent adducts with nucleophilic cellular components, most notably the sulfhydryl groups of cysteine residues in proteins[2].

One of the most well-characterized PPARγ-independent actions of 15d-PGJ₂ is its potent inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central mediator of inflammatory responses[1][8]. 15d-PGJ₂ can inhibit NF-κB activation at multiple levels:

-

Direct inhibition of IκB kinase (IKK) activity : By covalently modifying critical cysteine residues in the IKK complex, 15d-PGJ₂ prevents the phosphorylation and subsequent degradation of the inhibitory IκB proteins. This sequesters NF-κB in the cytoplasm[1][8].

-

Direct modification of NF-κB subunits : 15d-PGJ₂ can directly interact with cysteine residues within the DNA-binding domains of NF-κB subunits (e.g., p65), thereby preventing their binding to DNA and transcriptional activation of target genes[1][9].

-

Inhibition of proteasome function : 15d-PGJ₂ has been shown to modify components of the proteasome, thereby inhibiting the degradation of IκBα[3].

15d-PGJ₂ can induce the generation of reactive oxygen species (ROS) in various cell types[10][11]. This increase in intracellular ROS can trigger a cascade of downstream signaling events, including the activation of stress-activated protein kinases like c-Jun N-terminal kinase (JNK) and p38 MAPK, which can lead to apoptosis[12][13]. The induction of apoptosis in several cancer cell lines by 15d-PGJ₂ has been shown to be dependent on ROS production[10][11].

Biological Activities and Therapeutic Potential

The dual mechanisms of action of 15d-PGJ₂ give rise to a broad range of biological effects, making it a molecule of significant interest for therapeutic development.

Anti-inflammatory and Pro-resolving Effects

15d-PGJ₂ exhibits a complex, often concentration-dependent, role in inflammation. While it can have pro-inflammatory effects at low concentrations, at higher concentrations, it is a potent anti-inflammatory and pro-resolving agent[14][15]. Its anti-inflammatory properties are largely mediated by the inhibition of the NF-κB pathway, leading to a reduction in the expression of pro-inflammatory cytokines, chemokines, and enzymes like COX-2 and iNOS[1][5]. Furthermore, 15d-PGJ₂ actively promotes the resolution of inflammation, a process distinct from simple immunosuppression[5].

Anti-Cancer Activity

15d-PGJ₂ has demonstrated significant anti-cancer effects in a wide variety of tumor types, both in vitro and in vivo[3][6]. Its anti-neoplastic activities are multifaceted and include:

-

Induction of Apoptosis : 15d-PGJ₂ is a potent inducer of apoptosis in cancer cells through both PPARγ-dependent and -independent mechanisms[3][16]. The PPARγ-independent pathways often involve the generation of ROS, activation of JNK and p38 MAPK, and modulation of the Bcl-2 family of proteins[11][12]. It can also enhance TRAIL-induced apoptosis by upregulating the expression of death receptor 5 (DR5)[17].

-

Cell Cycle Arrest : This compound can induce cell cycle arrest, primarily at the G1 or G2/M phase, in various cancer cells, thereby inhibiting their proliferation[3][11].

-

Inhibition of Angiogenesis and Metastasis : 15d-PGJ₂ has been shown to inhibit tumor angiogenesis and metastasis, key processes in tumor progression[3][6].

Other Biological Roles

The biological activities of 15d-PGJ₂ extend beyond inflammation and cancer. It has been shown to play roles in:

-

Neuroprotection and Neuronal Apoptosis : 15d-PGJ₂ has been implicated in both neuroprotective and neurotoxic effects, depending on the context and concentration. It can induce apoptosis in neuronal cells, which may be relevant in neurodegenerative diseases[12].

-

Fibrosis : 15d-PGJ₂ has demonstrated anti-fibrotic effects in various models[4].

-

Vascular Biology : It can influence vascular remodeling and the proliferation of vascular smooth muscle cells[4][6].

Experimental Protocols for Studying 15d-PGJ₂

To facilitate further research into the biological activities of 15d-PGJ₂, this section provides standardized, step-by-step protocols for key in vitro experiments.

General Cell Culture and Treatment Protocol

Rationale: This protocol provides a basic framework for exposing cultured cells to 15d-PGJ₂ to study its effects. The choice of cell line, concentration, and incubation time will depend on the specific research question.

Methodology:

-

Cell Seeding: Plate the desired cell line in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that allows for logarithmic growth during the experiment. Allow cells to adhere and recover for 24 hours.

-

Preparation of 15d-PGJ₂ Stock Solution: Dissolve 15d-PGJ₂ in a suitable solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to create a high-concentration stock solution (e.g., 10 mM). Store the stock solution at -80°C.

-

Treatment: On the day of the experiment, dilute the 15d-PGJ₂ stock solution in complete cell culture medium to the desired final concentrations (e.g., 1-30 µM). Remove the old medium from the cells and replace it with the medium containing 15d-PGJ₂ or a vehicle control (medium with the same concentration of solvent as the highest 15d-PGJ₂ concentration).

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Downstream Analysis: Following incubation, harvest the cells for downstream analyses such as viability assays, apoptosis assays, Western blotting, or gene expression analysis.

Assessment of Apoptosis by Annexin V and Propidium Iodide Staining

Rationale: This flow cytometry-based assay is a standard method to quantify apoptosis. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane of apoptotic cells, while propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, indicative of late apoptosis or necrosis.

Methodology:

-

Cell Treatment: Treat cells with 15d-PGJ₂ as described in Protocol 4.1.

-

Cell Harvesting: After the treatment period, collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization. Centrifuge the cell suspension to pellet the cells.

-

Washing: Wash the cell pellet twice with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL. Add FITC-conjugated Annexin V and PI to the cell suspension according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

Analysis of NF-κB DNA Binding Activity by Electrophoretic Mobility Shift Assay (EMSA)

Rationale: EMSA is a technique used to study protein-DNA interactions. It can be used to determine if 15d-PGJ₂ inhibits the binding of the NF-κB transcription factor to its consensus DNA sequence.

Methodology:

-

Nuclear Extract Preparation: Treat cells with an inflammatory stimulus (e.g., TNF-α or LPS) in the presence or absence of 15d-PGJ₂. After the desired incubation time, prepare nuclear extracts using a commercially available kit or a standard laboratory protocol.

-

Probe Labeling: Synthesize a double-stranded oligonucleotide probe containing the NF-κB consensus binding site and label it with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin).

-

Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer containing a non-specific DNA competitor (e.g., poly(dI-dC)) to prevent non-specific binding.

-

Electrophoresis: Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.

-

Detection: Visualize the bands by autoradiography (for radioactive probes) or a chemiluminescent detection method (for non-radioactive probes). A decrease in the intensity of the shifted band in the presence of 15d-PGJ₂ indicates inhibition of NF-κB DNA binding.

Quantitative Data Summary

The following table summarizes key quantitative data regarding the biological activity of 15d-PGJ₂ from various studies.

| Biological Effect | Cell Line | Metric | Value | Reference |

| PPARγ Activation | - | EC₅₀ | 2 µM | [7] |

| Adipocyte Differentiation | C3H10T1/2 fibroblasts | EC₅₀ | 7 µM | [7] |

| Cytotoxicity | L1210 murine leukemia cells | IC₅₀ | 0.3 µg/mL | [18] |

| Inhibition of Platelet Aggregation | - | IC₅₀ | 320 ng/mL | [18] |

Signaling Pathway and Workflow Diagrams

To visually represent the complex mechanisms of 15d-PGJ₂, the following diagrams have been generated using the DOT language.

Figure 1. PPARγ-Independent Inhibition of the NF-κB Signaling Pathway by 15d-PGJ₂.

Figure 2. Induction of Apoptosis by 15d-PGJ₂ via ROS Generation.

Figure 3. Workflow for Assessing 15d-PGJ₂-Induced Apoptosis.

References

-

Rossi, A., Kapahi, P., Natoli, G., Takahashi, T., Chen, Y., Karin, M., & Santoro, M. G. (2000). 15-Deoxy-Δ12,14-prostaglandin J2 inhibits multiple steps in the NF-κB signaling pathway. The Journal of biological chemistry, 275(47), 36805-36811. [Link]

-

Straus, D. S., Pascual, G., Li, M., Welch, J. S., Ricote, M., Hsiang, C. H., ... & Glass, C. K. (2000). 15-deoxy-delta 12,14-prostaglandin J2 inhibits multiple steps in the NF-kappaB signaling pathway. Proceedings of the National Academy of Sciences, 97(9), 4937-4942. [Link]

-

Wang, C. C., & Chen, L. G. (2018). 15d-PGJ2 is a new hope for controlling tumor growth. Journal of Cancer, 9(18), 3299. [Link]

-

Wang, D., & DuBois, R. N. (2010). Prostaglandin J2 (15d-PGJ2), an endogenous ligand of PPAR-γ. Prostaglandins & other lipid mediators, 92(1-4), 1-6. [Link]

-

Ray, D. M., Akbiyik, F., & Bondy, C. A. (2000). Peroxisome proliferator activator receptor-γ agonists and 15-deoxy-Δ12, 14-PGJ2 induce apoptosis in normal and malignant B-lineage cells. The Journal of Immunology, 165(12), 6941-6948. [Link]

-

Mori, A., Ogawa, K., & Okudaira, H. (2007). Anti-and proinflammatory effects of 15-deoxy-Δ12, 14-prostaglandin J2 (15d-PGJ2) on human eosinophil functions. International archives of allergy and immunology, 143(Suppl. 1), 22-26. [Link]

-

Kondo, M., Oya-Ito, T., & Asai, K. (2002). 15-Deoxy-Δ12, 14-prostaglandin J2: the endogenous electrophile that induces neuronal apoptosis. Proceedings of the National Academy of Sciences, 99(11), 7367-7372. [Link]

-

Subbaramaiah, K., Lin, D. T., Hart, J. C., & Dannenberg, A. J. (2003). Anticancer effects of 15d-prostaglandin-J2 in wild-type and doxorubicin-resistant ovarian cancer cells: novel actions on SIRT1 and HDAC. PloS one, 8(8), e71754. [Link]

-

Diab, A., Deng, C., Smith, D. R., & Hussain, R. Z. (2007). 15d-PGJ2 induces apoptosis of mouse oligodendrocyte precursor cells. Journal of neuroinflammation, 4(1), 1-13. [Link]

-

Rossi, A., Kapahi, P., Natoli, G., Takahashi, T., Chen, Y., Karin, M., & Santoro, M. G. (2000). 15-Deoxy-Δ12, 14-prostaglandin J2 inhibits multiple steps in the NF-κB signaling pathway. PNAS, 97(9), 4937-4942. [Link]

-

Inoue, S., Yoshida, M., & Inafuku, K. (2006). 15-Deoxy-Δ12, 14-prostaglandin J2 induces death receptor 5 expression through mRNA stabilization independently of PPARγ and potentiates TRAIL-induced apoptosis. Molecular cancer therapeutics, 5(7), 1827-1835. [Link]

-

Kim, E. H., Kim, S. U., & Choi, K. S. (2007). 15-deoxy-Δ12, 14-prostaglandin J2 induces apoptosis in Ha-ras-transformed human breast epithelial cells by targeting IKKβ-NF-κB signaling. Cancer research, 67(9), 4364-4373. [Link]

-

Wang, J. J., & Mak, O. T. (2011). Induction of apoptosis by 15d-PGJ2 via ROS formation: an alternative pathway without PPARγ activation in non-small cell lung carcinoma A549 cells. Prostaglandins & other lipid mediators, 94(3-4), 104-111. [Link]

-

Petrova, T. V., & Akama, K. T. (2004). 15-deoxy-delta (12, 14)-PGJ2 inhibits astrocyte IL-1 signaling: inhibition of NF-kappaB and MAP kinase pathways and suppression of cytokine and chemokine expression. Journal of neuroimmunology, 153(1-2), 132-142. [Link]

-

Monneret, G., & Véricel, E. (2005). Anti-and proinflammatory effects of 15-deoxy-delta-prostaglandin J2 (15d-PGJ2) on human eosinophil functions. Clinical immunology, 114(2), 100-109. [Link]

-

Lim, J. W., Kim, H., & Kim, K. H. (2017). Proposed mechanism of 15d-PGJ 2 inhibition of NFkB-mediated inflammation in human myocytes and amniocytes. ResearchGate. [Link]

-

Scher, J. U., & Pillinger, M. H. (2005). 15d-PGJ2: the anti-inflammatory prostaglandin?. Clinical immunology, 114(2), 100-109. [Link]

-

Lee, J. Y., Kim, J. H., & Lee, J. D. (2021). 15-Deoxy-Δ12, 14-Prostaglandin J2 Promotes Resolution of Experimentally Induced Colitis. Frontiers in immunology, 12, 630147. [Link]

-

Al-Lawati, H., & Abdel-Rahman, A. A. (2016). Elimination of the biphasic pharmacodynamics of 15d-PGJ2 by controlling its release from a nanoemulsion. International journal of nanomedicine, 11, 2697. [Link]

-

Li, Y., & Li, J. (2019). 15-Deoxy-∆-12, 14-Prostaglandin J2 (15d-PGJ2), an Endogenous Ligand of PPAR-γ: Function and Mechanism. Oxidative Medicine and Cellular Longevity, 2019. [Link]

-

Chen, Y. C., & Chen, C. M. (2016). Cytotoxic effects of 15d-PGJ2 against osteosarcoma through ROS-mediated AKT and cell cycle inhibition. Oncotarget, 7(44), 72153. [Link]

-

Joe, Y., Kim, H. J., & Chung, H. T. (2021). 15-Deoxy-Δ12, 14-prostaglandin J2 Upregulates VEGF Expression via NRF2 and Heme Oxygenase-1 in Human Breast Cancer Cells. International Journal of Molecular Sciences, 22(5), 2568. [Link]

-

Kim, S. O., & Chun, K. S. (2003). Involvement of c-jun N-terminal kinase activation in 15-deoxy-delta12, 14-prostaglandin J2-and prostaglandin A1-induced apoptosis in AGS gastric epithelial cells. Journal of cellular biochemistry, 89(2), 350-362. [Link]

-

Rossi, A., Kapahi, P., Natoli, G., Takahashi, T., Chen, Y., Karin, M., & Santoro, M. G. (2000). 15-deoxy-delta 12,14-prostaglandin J2 inhibits multiple steps in the NF-kappa B signaling pathway. The Journal of biological chemistry, 275(47), 36805–36811. [Link]

-

National Center for Biotechnology Information. (n.d.). 15-Deoxy-delta12,14-prostaglandin. PubChem Compound Database. Retrieved from [Link]

-

Chowdhury, S., & Mukherjee, T. (2016). In vitro and in vivo effect of 15d-PgJ2 and PgD2 on the parasite killing. ResearchGate. [Link]

-

Gilroy, D. W., & Newson, J. (2003). Biosynthesis of 15-deoxy-∆12, 14-PGJ2 and the ligation of PPARγ. The Journal of clinical investigation, 111(12), 1813-1815. [Link]

-

Trivedi, V., & Hall, L. (2007). Hematopoietic prostaglandin D2 synthase controls the onset and resolution of acute inflammation through PGD2 and 15-deoxyΔ12–14 PGJ2. Proceedings of the National Academy of Sciences, 104(38), 15138-15143. [Link]

Sources

- 1. 15-Deoxy-Δ12,14-prostaglandin J2 inhibits multiple steps in the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. 15d-PGJ2 is a new hope for controlling tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Frontiers | 15-Deoxy-△12,14-Prostaglandin J2 Promotes Resolution of Experimentally Induced Colitis [frontiersin.org]

- 6. 15-Deoxy-∆-12,14-Prostaglandin J2 (15d-PGJ2), an Endogenous Ligand of PPAR-γ: Function and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pnas.org [pnas.org]

- 9. 15-deoxy-delta 12,14-prostaglandin J2 inhibits multiple steps in the NF-kappa B signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Induction of apoptosis by 15d-PGJ2 via ROS formation: an alternative pathway without PPARγ activation in non-small cell lung carcinoma A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cytotoxic effects of 15d-PGJ2 against osteosarcoma through ROS-mediated AKT and cell cycle inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. Involvement of c-jun N-terminal kinase activation in 15-deoxy-delta12,14-prostaglandin J2-and prostaglandin A1-induced apoptosis in AGS gastric epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. karger.com [karger.com]

- 15. Anti- and proinflammatory effects of 15-deoxy-delta-prostaglandin J2(15d-PGJ2) on human eosinophil functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. aacrjournals.org [aacrjournals.org]

- 18. caymanchem.com [caymanchem.com]

Structural Determinants of Electrophilic Potency: 15d-PGA1 vs. 15d-PGJ2

Topic: Content Type: Technical Whitepaper Audience: Drug Discovery Researchers, Chemical Biologists, Mass Spectrometrists

Executive Summary

The cyclopentenone prostaglandins (CyPGs) represent a unique class of bioactive lipids that function not through classical G-protein coupled receptors (GPCRs), but primarily through covalent modification of intracellular proteins.[1] Among these, 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) and 15-deoxy-Δ12,14-prostaglandin A1 (15d-PGA1) are frequently conflated due to their similar nomenclature and electrophilic nature.

However, they possess distinct structural topologies that dictate divergent biological outcomes.[2] 15d-PGJ2 is the endogenous "master switch" for resolution of inflammation and adipogenesis (via PPAR

Structural Analysis: The Cyclopentenone Warhead

The biological activity of both molecules hinges on the "cyclopentenone warhead"—an

1.1 Comparative Chemical Architecture

| Feature | 15d-PGJ2 | 15d-PGA1 |

| Parent Lineage | PGD2 (via dehydration) | PGE1 (via dehydration to PGA1) |

| Formula | C | C |

| Molecular Weight | 316.44 Da | 318.46 Da |

| Unsaturation | Tetraene ( | Triene ( |

| Carbonyl Position | C11 | C9 |

| Ring Double Bond | C9=C10 | C10=C11 |

| Electrophilic Sites | C9 (Endocyclic), C13 (Exocyclic) | C11 (Endocyclic) |

| Conjugation Topology | Cross-Conjugated (Bidentate) | Linear Conjugated |

1.2 The "Double Michael Acceptor" Mechanism

The critical differentiator is the conjugation pattern.

-

15d-PGJ2 possesses a carbonyl at C11. It is flanked by a double bond within the ring (C9=C10) and an exocyclic double bond (C12=C13). This creates two distinct electrophilic centers (C9 and C13) activated by the same carbonyl. This "multi-dentate" reactivity allows 15d-PGJ2 to crosslink proteins or capture thiols with high avidity.

-

15d-PGA1 possesses a carbonyl at C9 and a double bond at C10=C11. While the

system extends conjugation, the primary electrophilic attack occurs at C11. It lacks the unique "cross-conjugated" geometry of the J-series.

Figure 1: Electrophilic Topology. 15d-PGJ2 utilizes a central carbonyl to activate two carbons (C9, C13), whereas 15d-PGA1 relies on a linear enone system activating C11.[4]

Structure-Activity Relationship (SAR)

The structural variances translate directly into biological selectivity.

2.1 PPAR

Activation

15d-PGJ2 is the most potent endogenous ligand for Peroxisome Proliferator-Activated Receptor gamma (PPAR

-

Mechanism: The C13 of 15d-PGJ2 forms a covalent bond with Cysteine 285 in the ligand-binding pocket of PPAR

. -

15d-PGA1 Comparison: Lacking the specific geometry and the C13 electrophilic reactivity relative to the ring orientation, 15d-PGA1 binds PPAR

with significantly lower affinity (if at all) and is not considered a physiological agonist.

2.2 NF-

B Inhibition

Both molecules inhibit the NF-

-

15d-PGJ2: Directly inhibits I

B Kinase (IKK -

15d-PGA1: Inhibits NF-

B primarily by preventing the degradation of I

2.3 Proteasome Inhibition & Apoptosis[2]

-

15d-PGJ2: The cross-conjugated dienone is a potent inhibitor of the 19S proteasome isopeptidases (USP14/UCH37). This leads to accumulation of ubiquitinated proteins and rapid apoptosis in tumor cells.

-

15d-PGA1: Significantly less potent as a proteasome inhibitor.

Experimental Characterization Protocols

To validate the identity of these isomers in biological samples, simple mass spectrometry (MS) is insufficient due to isobaric interference. Tandem MS (MS/MS) and retention time analysis are required.

3.1 Protocol: LC-MS/MS Differentiation

Objective: Separate and quantify 15d-PGJ2 vs 15d-PGA1 in cell lysates.

-

Extraction:

-

Acidify cell media/lysate to pH 3.0 with 1M HCl (protonates carboxyl group for organic extraction).

-

Extract twice with Ethyl Acetate (1:1 v/v).

-

Evaporate under N

stream; reconstitute in Ethanol.

-

-

Chromatography (HPLC):

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: Water + 0.01% Acetic Acid.

-

Mobile Phase B: Acetonitrile + 0.01% Acetic Acid.

-

Gradient: 30% B to 90% B over 10 minutes.

-

Differentiation: 15d-PGJ2 typically elutes earlier than 15d-PGA1 due to the polarity of the C11 carbonyl vs C9 carbonyl and the extra double bond geometry.

-

-

Mass Spectrometry (MRM Mode):

-

Ionization: Electrospray Ionization (ESI) Negative Mode.

-

15d-PGJ2 Transitions:

-

Parent: m/z 315.2 [M-H]

-

Daughter (Quant): m/z 271.2 (Loss of CO

) -

Daughter (Qual): m/z 203.1

-

-

15d-PGA1 Transitions:

-

Parent: m/z 317.2 [M-H]

(Note: +2 Da mass difference due to lack of -

Correction: 15d-PGJ2 (MW 316.4) vs 15d-PGA1 (MW 318.5). The mass difference of 2 Da is the primary discriminator.

-

-

3.2 Protocol: Thiol Reactivity Assay (GSH Adducts)

Objective: Assess the electrophilic potency (Michael acceptor activity).

-

Incubation: Mix 10 µM prostaglandin with 50 µM Reduced Glutathione (GSH) in PBS (pH 7.4) at 37°C.[7]

-

Monitoring: Measure absorbance decrease at

(approx 306 nm for 15d-PGJ2) or appearance of adduct by LC-MS. -

Result:

-

15d-PGJ2: Rapid disappearance (t

< 15 min). Forms mono- and di-GSH adducts. -

15d-PGA1: Slower reaction kinetics. Predominantly mono-adducts.

-

Synthesis and Stability

Synthesis:

-

15d-PGJ2: Formed spontaneously from PGD2 in the presence of albumin or plasma. PGD2

PGJ2 -

15d-PGA1: Generally requires synthetic dehydration of PGA1 using acidic conditions or specific enzymatic pathways not dominant in humans.

Stability:

-

Both compounds are light-sensitive and unstable in basic pH (which promotes polymerization).

-

Storage: -80°C in Methyl Acetate (non-protic solvent). Avoid DMSO for long-term storage as it can facilitate oxidation.

Visualizing the Signaling Pathways

Figure 2: Divergent Signaling Networks. 15d-PGJ2 is a pleiotropic modulator affecting nuclear receptors, kinases, and the proteasome. 15d-PGA1 has a narrower, less potent activity profile.

References

-

Straus, D. S., & Glass, C. K. (2001). Cyclopentenone prostaglandins: new insights on biological activities and cellular targets. Medicinal Research Reviews, 21(3), 185-210. Link

-

Forman, B. M., et al. (1995). 15-Deoxy-delta 12, 14-prostaglandin J2 is a ligand for the adipocyte determination factor PPAR gamma.[8] Cell, 83(5), 803-812.[8] Link

-

Mullally, J. E., et al. (2001). Cyclopentenone prostaglandins of the J series inhibit the ubiquitin isopeptidase activity of the proteasome pathway.[2] Journal of Biological Chemistry, 276(32), 30366-30373. Link

-

Uchida, K., & Shibata, T. (2008). 15-Deoxy-Delta(12,14)-prostaglandin J2: an electrophilic trigger of cellular responses. Chemical Research in Toxicology, 21(1), 138-144. Link

-

Cayman Chemical. Product Information: 15-deoxy-Delta-12,14-Prostaglandin A1. Link

Sources

- 1. Frontiers | 15-Deoxy-Δ12,14-Prostaglandin J2 Modifies Components of the Proteasome and Inhibits Inflammatory Responses in Human Endothelial Cells [frontiersin.org]

- 2. Cyclopentenone prostaglandins of the J series inhibit the ubiquitin isopeptidase activity of the proteasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 5. Identification and regulation of novel PPAR-γ splice variants in human THP-1 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PPAR Gamma and Viral Infections of the Brain [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Cyclopentenone prostaglandins - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to Cyclopentenone Prostaglandin A1 Derivatives: From Synthesis to Cellular Mechanisms

A Senior Application Scientist's Field-Proven Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Cyclopentenone Prostaglandins

Cyclopentenone prostaglandins (CyPGs) are a class of lipid signaling molecules characterized by a reactive α,β-unsaturated carbonyl group within their cyclopentenone ring structure.[1][2] This structural feature is central to their potent biological activities, which include anti-inflammatory, anti-proliferative, and anti-viral effects.[3][4] Unlike many other prostaglandins that mediate their effects through G-protein coupled receptors, the bioactivity of CyPGs often stems from their ability to form covalent adducts with cellular proteins, thereby modulating their function.[2]

Prostaglandin A1 (PGA1), formed from the dehydration of Prostaglandin E1 (PGE1), is a key member of this family.[3] While PGA1 itself demonstrates notable anti-tumor and anti-inflammatory properties, its relatively modest potency has driven the development of synthetic derivatives with enhanced efficacy.[5] This guide provides an in-depth exploration of potent PGA1 derivatives, focusing on their synthesis, mechanisms of action, and the experimental protocols required to evaluate their therapeutic potential. We will delve into the causality behind experimental choices, offering field-proven insights to empower researchers in their drug discovery and development endeavors.

Section 1: The Chemistry of Potent PGA1 Derivatives: Synthesis of Cross-Conjugated Dienones

The anti-proliferative potency of PGA1 can be significantly enhanced by introducing a cross-conjugated dienone structure within the cyclopentenone ring.[5] Analogs such as 15-epi-Δ⁷-PGA1 methyl ester have demonstrated substantially greater activity than the parent compound.[5] The synthesis of these potent derivatives is a critical first step in their evaluation.

Rationale for Targeting Δ⁷-PGA1 Analogs

The introduction of an additional double bond at the Δ⁷ position creates a cross-conjugated system that enhances the electrophilicity of the cyclopentenone ring. This increased reactivity is thought to facilitate the crucial Michael addition reaction with nucleophilic residues, such as cysteine, on target proteins.[6] This covalent modification is a key mechanism for the bioactivity of these compounds, leading to the modulation of critical cellular signaling pathways.

Synthetic Approach: A Multi-Step Strategy

Conceptual Synthetic Workflow:

A plausible synthetic route would involve the following key transformations:

-

Corey Lactone Derivatization: Starting with a suitable Corey lactone derivative, the upper side chain can be introduced via a Wittig reaction.

-

Lower Side Chain Introduction: The lower side chain can be introduced using an organocuprate addition.

-

Functional Group Manipulations: A series of oxidation, reduction, and protection/deprotection steps would be employed to achieve the desired stereochemistry and functional groups of the PGA1 backbone.

-

Introduction of the Δ⁷ Double Bond: The crucial cross-conjugated double bond can be introduced via an elimination reaction, such as dehydration of a hydroxyl group or dehydrohalogenation.

-

Esterification: The final product is often converted to its methyl ester to improve stability and cell permeability.[8]

Section 2: Anti-Proliferative Activity and Mechanism of Action

A primary therapeutic application of potent PGA1 derivatives is in the realm of oncology. These compounds have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[5]

Induction of G1 Cell Cycle Arrest

Potent PGA1 analogs, such as 15-epi-Δ⁷-PGA1 methyl ester, have been shown to cause a robust arrest of the cell cycle at the G1 phase in human glioma cells.[5] This arrest prevents cancer cells from entering the S phase, where DNA replication occurs, thus halting their proliferation.

The mechanism underlying this G1 arrest involves the modulation of key cell cycle regulatory proteins. Specifically, these PGA1 derivatives induce the expression of the cyclin-dependent kinase (CDK) inhibitor p21.[5] p21, in turn, binds to and inhibits the activity of cyclin E-CDK2 and cyclin A-CDK2 complexes, which are essential for the G1/S transition.[5][9] Furthermore, these analogs can also reduce the protein levels of cyclin E, further contributing to the inhibition of CDK2 activity.[5]

Signaling Pathway for PGA1-Induced G1 Arrest

The following diagram illustrates the signaling pathway through which potent PGA1 analogs induce G1 cell cycle arrest.

Caption: PGA1 analogs induce p21 expression and reduce cyclin E, leading to CDK2 inhibition and G1 arrest.

Quantitative Analysis of Anti-Proliferative Activity

The anti-proliferative activity of PGA1 derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) in various cancer cell lines. The following table summarizes the reported IC50 values for several potent PGA1 analogs in A172 human glioma cells.

| Compound | IC50 (µM) in A172 Glioma Cells | Reference |

| PGA1 methyl ester | ~50 | [5] |

| 15-epi-Δ⁷-PGA1 methyl ester | ~0.5 | [5] |

| 12-iso-Δ⁷-PGA1 methyl ester | ~1 | [5] |

| ent-Δ⁷-PGA1 methyl ester | ~2 | [5] |

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol details the steps for analyzing the cell cycle distribution of cancer cells treated with PGA1 derivatives using propidium iodide (PI) staining and flow cytometry.[1][2][10][11][12]

Materials:

-

Cancer cell line (e.g., A172)

-

Complete cell culture medium

-

PGA1 derivative stock solution (in a suitable solvent like DMSO)

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not reach confluency by the end of the experiment.

-

Treatment: Allow cells to adhere overnight. Treat the cells with various concentrations of the PGA1 derivative or vehicle control for the desired time period (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet once with ice-cold PBS.

-

Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent cell clumping. Fix the cells for at least 30 minutes on ice.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in PI staining solution.

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The PI fluorescence should be measured on a linear scale. Use appropriate gating to exclude doublets.

-

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Section 3: Anti-Inflammatory Activity and Mechanism of Action

Chronic inflammation is a key driver of many diseases, including cancer. The ability of PGA1 derivatives to suppress inflammatory responses is another facet of their therapeutic potential.

Inhibition of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[13] In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB.[14] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as those for TNF-α and inducible nitric oxide synthase (iNOS).[14]

PGA1 and its derivatives have been shown to be potent inhibitors of NF-κB activation.[15] They can directly inhibit the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκB.[16] This sequesters NF-κB in the cytoplasm, thereby blocking the inflammatory cascade.

Signaling Pathway for PGA1-Mediated NF-κB Inhibition

The following diagram illustrates the mechanism by which PGA1 derivatives inhibit the NF-κB signaling pathway.

Caption: PGA1 derivatives inhibit the IKK complex, preventing NF-κB activation and pro-inflammatory gene expression.

Experimental Protocol: In Vitro Anti-Inflammatory Assay

This protocol describes how to assess the anti-inflammatory activity of PGA1 derivatives by measuring their ability to inhibit nitric oxide (NO) and TNF-α production in LPS-stimulated RAW 264.7 murine macrophages.

3.3.1. Cell Culture and Stimulation

Materials:

-

RAW 264.7 cell line

-

Complete DMEM medium

-

PGA1 derivative stock solution

-

Lipopolysaccharide (LPS) from E. coli

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.[17]

-

Pre-treatment: Pre-treat the cells with various concentrations of the PGA1 derivative for 1-2 hours.[17]

-

Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.[17]

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: After incubation, collect the cell culture supernatant for the analysis of NO and TNF-α.

3.3.2. Nitric Oxide (NO) Measurement (Griess Assay)

Materials:

-

Collected cell culture supernatant

-

Griess Reagent (contains sulfanilamide and N-(1-naphthyl)ethylenediamine)

-

Sodium nitrite standard solution

Procedure:

-

Sample Preparation: In a new 96-well plate, add 100 µL of the collected cell culture supernatant to each well.[18][19]

-

Griess Reagent Addition: Add 100 µL of Griess Reagent to each well.[18][19]

-

Incubation: Incubate for 10 minutes at room temperature, protected from light.[17]

-

Absorbance Measurement: Measure the absorbance at 540-550 nm using a microplate reader.[18][19]

-

Quantification: Calculate the nitrite concentration in the samples using a standard curve generated with sodium nitrite.

3.3.3. TNF-α Measurement (ELISA)

Materials:

-

Collected cell culture supernatant

-

Human TNF-α ELISA kit (containing capture antibody, detection antibody, standard, and substrate)

-

Wash buffer

-

Stop solution

Procedure:

-

Plate Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.[4]

-

Blocking: Block the plate to prevent non-specific binding.

-

Sample and Standard Addition: Add the collected cell culture supernatants and a series of TNF-α standards to the wells and incubate.[4][16]

-

Washing: Wash the plate multiple times with wash buffer.

-

Detection Antibody: Add the biotin-conjugated detection antibody and incubate.[4]

-

Streptavidin-HRP: After another wash step, add streptavidin-HRP and incubate.[20]

-

Substrate Addition: Following a final wash, add the TMB substrate solution and incubate in the dark until a color develops.[16][20]

-

Stop Reaction: Stop the reaction with the stop solution.

-

Absorbance Measurement: Measure the absorbance at 450 nm.

-

Quantification: Determine the TNF-α concentration in the samples from the standard curve.

Section 4: Concluding Remarks and Future Directions

The development of potent cyclopentenone prostaglandin A1 derivatives represents a promising avenue for the discovery of novel anti-cancer and anti-inflammatory therapeutics. The enhanced reactivity of the cross-conjugated dienone system in analogs like Δ⁷-PGA1 methyl ester translates to significantly improved biological activity compared to the parent PGA1 molecule.[5] The ability of these compounds to simultaneously induce cell cycle arrest in cancer cells and suppress pro-inflammatory signaling pathways highlights their multi-faceted therapeutic potential.

The experimental protocols detailed in this guide provide a robust framework for the synthesis and evaluation of novel PGA1 derivatives. By understanding the underlying chemical principles and cellular mechanisms, researchers can rationally design and test new analogs with improved potency, selectivity, and pharmacokinetic properties.

Future research in this field should focus on several key areas:

-

Optimization of Synthetic Routes: Developing more efficient and scalable synthetic methods for potent PGA1 analogs will be crucial for their translation into clinical candidates.

-

In Vivo Efficacy Studies: Evaluating the anti-tumor and anti-inflammatory effects of lead compounds in relevant animal models is a critical next step.

-

Target Deconvolution: While the effects on NF-κB and the cell cycle machinery are well-documented, further studies to identify the full spectrum of cellular proteins that are covalently modified by these compounds could reveal novel mechanisms of action and potential off-target effects.

-

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR for both the anti-proliferative and anti-inflammatory activities will guide the design of next-generation PGA1 derivatives with optimized therapeutic profiles.

By integrating the chemical, biological, and mechanistic insights presented in this guide, the scientific community can continue to unlock the full therapeutic potential of cyclopentenone prostaglandin A1 derivatives for the benefit of patients worldwide.

References

-

Tanikawa M, Yamada K, Tominaga K, et al. Potent prostaglandin A1 analogs that suppress tumor cell growth through induction of p21 and reduction of cyclin E. J Biol Chem. 1998;273(29):18522-18527. [Link]

-

Propidium iodide staining of cells for cell cycle analysis. Bio-Rad. [Link]

-

DNA Cell Cycle Analysis with PI. University of Rochester Medical Center. [Link]

-

DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. University of Virginia School of Medicine. [Link]

-

Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. National Cancer Institute. 2020. [Link]

-

Straus DS, Glass CK. Cyclopentenone prostaglandins: new insights on biological activities and cellular targets. Med Res Rev. 2001;21(3):185-210. [Link]

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. National Cancer Institute. 2020. [Link]

-

Rossi A, Kapahi P, Natoli G, et al. Inhibition of nuclear factor kappaB by prostaglandin A1: an effect associated with heat shock transcription factor activation. Proc Natl Acad Sci U S A. 1997;94(2):746-750. [Link]

-

TNF-α (free) ELISA. IBL International. [Link]

-

Cell cycle arrest by prostaglandin A1 at the G1/S phase interface with up-regulation of oncogenes in S-49 cyc - cells. Prostaglandins Leukot Essent Fatty Acids. 1993;48(3):231-239. [Link]

-

RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells? ResearchGate. 2022. [Link]

-

Prostaglandin A1 inhibits stress-induced NF-kappaB activation and reverses resistance to topoisomerase II inhibitors. Anticancer Drugs. 2001;12(9):747-753. [Link]

-

Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Sensors (Basel). 2003;3(8):276-293. [Link]

-

White AW, Alshits V, Appelbaum J, et al. Novel Tricyclic Poly(ADP-ribose) Polymerase-1 Inhibitors with Potent Anticancer Chemopotentiating Activity: Design, Synthesis, and X-ray Cocrystal Structure. J Med Chem. 2002;45(23):4961-4974. [Link]

-

Suzuki M, Kato K, Noyori R, et al. Chemical Implications for Antitumor and Antiviral Prostaglandins: Reaction of Δ7-Prostaglandin A1 and Prostaglandin A1 Methyl Esters with Thiols. J Am Chem Soc. 1997;119(10):2376-2385. [Link]

-

Haradahira T, Hasegawa Y, Furuta K, et al. Synthesis of a F-18 labeled analog of antitumor prostaglandin delta 7-PGA1 methyl ester using p-[18F]fluorobenzylamine. Appl Radiat Isot. 1998;49(12):1563-1567. [Link]

-

Chen F, Zhang Y, Liu Y, et al. A concise and scalable chemoenzymatic synthesis of prostaglandins. Nat Commun. 2024;15(1):2527. [Link]

-

IC:50 values of the different compounds in U87MG and LN229 cells after 72 h of treatment. ResearchGate. [Link]

-

From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. RSC Med Chem. 2025. [Link]

-

Development of a new approach for the synthesis of (+)-15-deoxy-Δ12,14-prostaglandin J2 methyl ester based on the [2+2]-cycloadduct of 5-trimethylsilylcyclopentadiene and dichloroketene. Org Biomol Chem. 2013;11(2):295-305. [Link]

-

Chung E, Kim H, Choi Y, et al. PGE1 and PGA1 bind to Nurr1 and activate its transcriptional function. Nat Chem Biol. 2020;16(7):774-783. [Link]

-

Synthesis of 13,14-dehydroprostacyclin methyl ester: a potent inhibitor of platelet aggregation. Scilit. [Link]

-

Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. Molecules. 2021;26(11):3353. [Link]

-

A chemo-resistant protein expression pattern of glioblastoma cells (A172) to perillyl alcohol. J Proteomics. 2012;75(10):2942-2949. [Link]

-

Gilly M, D'Incan M, Gabelle P, et al. Cyclin D1, cyclin E, and p21 have no apparent prognostic value in anal carcinomas treated by radiotherapy with or without chemotherapy. Br J Cancer. 2004;91(8):1534-1540. [Link]

-

p21(WAF1) mediates cell cycle inhibition, relevant to cancer suppression and therapy. Cancer Res. 2014;74(13):3361-3365. [Link]

-

Gonza NA, et al. Identification and validation of drugs for repurposing in Glioblastoma: a computational and experimental workflow. CONICET. [Link]

-

Wang Z, Zhang Y, Wang H, et al. Phosphorylation of the cell cycle inhibitor p21 by Pim-1 kinase. Biochim Biophys Acta. 2002;1593(1):45-55. [Link]

-

The NF-kB Signaling Pathway. Creative Diagnostics. [Link]

-

New scaffolds of inhibitors targeting the DNA binding of NF-κB. OA Drug Design and Delivery. 2014;2(1):2. [Link]

-

p21 – Knowledge and References. Taylor & Francis. [Link]

-

A Convenient Synthesis of Amino Acid Methyl Esters. Molecules. 2006;11(12):944-949. [Link]

-

Discovery and characterization of potent And‐1 inhibitors for cancer treatment. Cancer Med. 2022;11(3):e627. [Link]

-

Regulation of gliomagenesis and stemness through acid sensor ASIC1a. Theranostics. 2019;9(11):3219-3234. [Link]

-

Agami R, Bernards R. Distinct initiation and maintenance mechanisms cooperate to induce G1 cell cycle arrest in response to DNA damage. Cell. 2000;102(1):55-66. [Link]

-

Dependence of IC50 for the inhibition of NF-κB expression activation by... ResearchGate. [Link]

-

Tang Y, Gao C, Liu Y, et al. Mechanisms Controlling Cell Cycle Arrest and Induction of Apoptosis after 12-Lipoxygenase Inhibition in Prostate Cancer Cells. Cancer Res. 2002;62(9):2653-2658. [Link]

-

In silico inhibition studies of NF-kB p50 subunit by curcumin and its natural derivatives. J Biomol Struct Dyn. 2025. [Link]

-

NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease. Int J Mol Sci. 2023;24(13):10935. [Link]

Sources

- 1. Flow cytometry with PI staining | Abcam [abcam.com]

- 2. vet.cornell.edu [vet.cornell.edu]

- 3. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Potent prostaglandin A1 analogs that suppress tumor cell growth through induction of p21 and reduction of cyclin E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Penta-O-galloyl-beta-D-glucose induces S- and G1-cell cycle arrests in prostate cancer cells targeting DNA replication and cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. p21(WAF1) mediates cell cycle inhibition, relevant to cancer suppression and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 11. protocols.io [protocols.io]

- 12. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 13. A Quinquennial Review of Potent LSD1 Inhibitors Explored for the Treatment of Different Cancers, with Special Focus on SAR Studies - Sheikh - Current Medicinal Chemistry [edgccjournal.org]

- 14. mdpi.com [mdpi.com]

- 15. Prostaglandin A1 inhibits stress-induced NF-kappaB activation and reverses resistance to topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. stemcell.com [stemcell.com]

- 17. researchgate.net [researchgate.net]

- 18. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. media.cellsignal.com [media.cellsignal.com]

- 20. documents.thermofisher.com [documents.thermofisher.com]

The Endogenous Role of 15d-Prostaglandin A1 in Inflammation Resolution: A Technical Guide to Cyclopentenone Lipid Mediators

Executive Summary: The Niche of Cyclopentenone Prostaglandins

In the landscape of lipidomics and inflammation research, the arachidonic acid (AA) and dihomo-

While 15-deoxy-

Structural Biology & Biosynthetic Pathway

The biological activity of 15d-PGA1 is dictated by its unique chemical architecture. The presence of the

Biosynthetic cascade of 15d-PGA1 from DGLA via cyclooxygenase and sequential dehydration.

Causal Mechanisms of Immunomodulation

As a Senior Application Scientist, it is critical to understand why 15d-PGA1 shifts the cellular phenotype from pro-inflammatory to pro-resolving. The causality lies in a dual-axis modulation: the simultaneous inhibition of pro-inflammatory transcription and the activation of antioxidant defenses.

Inhibition of the IKK/NF- B Axis

The canonical NF-

-

The Mechanism: 15d-PGA1 covalently binds to Cys179 in the activation loop of IKK

. This steric hindrance prevents the phosphorylation of I

Activation of the Keap1/Nrf2 Antioxidant Response

Concurrently, 15d-PGA1 acts as an electrophilic stressor.

-

The Mechanism: It alkylates specific cysteine sensors (Cys151, Cys273, Cys288) on Keap1, the cytosolic repressor of Nrf2. This modification induces a conformational change that prevents the ubiquitination and proteasomal degradation of Nrf2. Nrf2 translocates to the nucleus, binding to Antioxidant Response Elements (ARE) to upregulate cytoprotective genes like Heme Oxygenase-1 (HO-1).

PPAR- Agonism

Similar to 15d-PGJ2, 15d-PGA1 functions as an endogenous ligand for Peroxisome Proliferator-Activated Receptor gamma (PPAR-

Dual-axis immunomodulatory mechanism of 15d-PGA1 via covalent modification of IKKβ and Keap1.

Quantitative Data: CyPG Pharmacological Profiling

When designing assays to evaluate cyPGs, scientists must account for the varying reactivities of their cyclopentenone rings. The table below synthesizes representative pharmacological parameters for PGA1 and its dehydrated derivative 15d-PGA1, compared against the industry standard 15d-PGJ2.

| Lipid Mediator | Structural Feature | IKK | PPAR- | Primary Cellular Phenotype |

| PGA1 | Single | ~15 - 20 | > 25 | Mild anti-viral / anti-proliferative[2] |

| 15d-PGA1 | Enhanced electrophilicity (dehydrated) | ~2 - 5 | ~3 - 5 | Potent NF- |

| 15d-PGJ2 | Cross-conjugated dienone system | ~2 - 4 | ~2 - 3 | Robust Senolysis / Anti-inflammatory[4] |

Note: Values are representative ranges derived from in vitro macrophage (RAW264.7) models. Actual IC

Field-Proven Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies are engineered to prevent artifactual data, a common pitfall when working with highly reactive, unstable lipid mediators.

Protocol A: UHPLC-QQQ-MS/MS Quantification of Endogenous 15d-PGA1

Quantifying endogenous prostaglandins requires stringent control over ex vivo oxidation[5]. 15d-PGA1 is present in low physiological concentrations and can be artificially generated if sample prep is poorly controlled.

Rationale: We utilize a cold extraction with Butylated hydroxytoluene (BHT) to freeze the lipidome and prevent artifactual auto-oxidation of PGE1/PGA1 into 15d-PGA1 during processing.

-

Sample Harvesting: Snap-freeze tissue or cell pellets (e.g., LPS-stimulated RAW264.7 cells) immediately in liquid nitrogen.

-

Cold Extraction: Homogenize the sample in cold methanol (-20°C) containing 0.1% BHT and a deuterated internal standard (e.g., d4-PGA1 or d4-15d-PGJ2, 10 ng/mL). Self-Validation: The internal standard corrects for matrix effects and extraction losses.

-

Protein Precipitation: Centrifuge at 14,000

g for 15 min at 4°C. Transfer the supernatant. -

Solid-Phase Extraction (SPE):

-

Condition a Strata-X polymeric reversed-phase SPE cartridge with 100% Methanol, followed by HPLC-grade water.

-

Load the supernatant (diluted to <10% organic solvent).

-

Wash with 5% Methanol in water to remove polar metabolites.

-

Elute cyPGs with 100% Ethyl Acetate.

-

-

Evaporation & Reconstitution: Evaporate under a gentle stream of nitrogen gas (to prevent oxidation). Reconstitute in 50

L of initial mobile phase (e.g., 30% Acetonitrile / 70% Water with 0.1% Formic Acid). -

UHPLC-QQQ-MS/MS Analysis: Inject 5

L onto a C18 column. Operate the mass spectrometer in Electrospray Ionization Negative (ESI-) mode using Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for 15d-PGA1 (m/z 317.2

Protocol B: Target Engagement Validation (Biotin-Switch Assay for IKK )

To prove that 15d-PGA1 exerts its effect via covalent Cys179 modification on IKK

Rationale: Because the Michael addition is a covalent thioether bond, we can block all unmodified free thiols, reduce the reversibly oxidized thiols, and tag them to see if 15d-PGA1 "occupied" the receptor site.

-

Treatment: Treat cells with vehicle or 15d-PGA1 (5

M) for 2 hours. -

Lysis & Free Thiol Blockade: Lyse cells in denaturing buffer containing 50 mM N-ethylmaleimide (NEM). Causality: NEM irreversibly alkylates all free, unmodified cysteines. Cysteines already bound by 15d-PGA1 are protected from NEM.

-

Desalting: Remove excess NEM using a Zeba spin desalting column.

-

Reduction: Add 10 mM Dithiothreitol (DTT) and incubate at 37°C for 30 mins. Note: Michael addition of cyPGs is partially reversible under strong reducing conditions. This step strips the 15d-PGA1 off the IKK

cysteine, leaving a newly freed thiol. -

Biotinylation: Add Biotin-HPDP (a thiol-reactive biotin probe) to the lysate. The probe will only attach to the cysteines that were originally occupied by 15d-PGA1.

-

Pulldown & Immunoblot: Isolate biotinylated proteins using Streptavidin-agarose beads. Run an SDS-PAGE and immunoblot for IKK

. A positive band indicates direct covalent engagement of 15d-PGA1 with IKK

References

- Abcam. Prostaglandin A1 (CAS 14152-28-4). abcam.com.

- PubChem - NIH. 15d-Prostaglandin A1 | C20H30O3 | CID 16061103. nih.gov.

- MedChemExpress. Prostaglandin A1 | Antitumor agent. medchemexpress.com.

- PMC - NIH. Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models. nih.gov.

- KAKEN - NII. プロスタグランジンAを基盤とした炎症特異的抗炎症剤の開発 (Development of inflammation-specific anti-inflammatory drugs based on prostaglandin A). nii.ac.jp.

- SSRN. Prostaglandin biosynthesis reinforces cellular senescence through a RAS/p53 feedback loop and allows detection of senolysis. ssrn.com.

Sources

- 1. 15d-Prostaglandin A1 | C20H30O3 | CID 16061103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. KAKEN — 研究課題をさがす | プロスタグランジンAを基盤とした炎症特異的抗炎症剤の開発 (KAKENHI-PROJECT-13557043) [kaken.nii.ac.jp]

- 4. papers.ssrn.com [papers.ssrn.com]

- 5. Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models - PMC [pmc.ncbi.nlm.nih.gov]

15d-PGA1: A Precision Electrophilic Probe for Redox Signaling

Executive Summary

15-deoxy-Δ12,14-prostaglandin A1 (15d-PGA1 ) represents a distinct class of reactive electrophilic species (RES) derived from the A-series prostaglandins. While its structural cousin, 15d-PGJ2, is widely recognized as the endogenous "anti-inflammatory prostaglandin" and PPAR

This guide provides an in-depth technical analysis of 15d-PGA1, moving beyond basic descriptions to explore its unique electrophilic footprint, differential reactivity profiles, and utility in chemoproteomic workflows. We present validated protocols for activity-based protein profiling (ABPP) and mechanistic insights into its dual-regulation of the Nrf2 and NF-

Part 1: Chemical Biology of 15d-PGA1

The Cyclopentenone Pharmacophore

The biological activity of 15d-PGA1 is driven by its cyclopentenone ring , which contains an

-

Structure: 15d-PGA1 lacks the hydroxyl group at C15 and possesses a conjugated diene system within the ring and side chain.

-

Mechanism: The electrophilic

-carbon (C11 in the PGA series) is susceptible to nucleophilic attack by thiolate anions ( -

Selectivity: Unlike non-specific alkylating agents (e.g., iodoacetamide), 15d-PGA1 exhibits "privileged" reactivity. It targets cysteines with lowered pKa values, often located in positively charged microenvironments or catalytic triads.

15d-PGA1 vs. 15d-PGJ2: The Electrophilicity Spectrum

While both lipids are Michael acceptors, they exhibit distinct reactivity profiles governed by steric hindrance and the electronic environment of the ring.

| Feature | 15d-PGA1 | 15d-PGJ2 |

| Parent Prostaglandin | PGE1 (via PGA1) | PGD2 (via PGJ2) |

| Reactive Carbon | C11 (Endocyclic enone) | C9 (Endocyclic enone) & C13 (Exocyclic enone) |

| Electrophilicity | Moderate (Single acceptor site) | High (Dual acceptor sites) |

| Cellular Targets | High specificity for Keap1, IKK | Broader reactivity (PPAR |

| GSH Sensitivity | Highly sensitive to GSH buffering | Less sensitive; can deplete GSH rapidly |

Expert Insight: The differential reactivity of 15d-PGA1 makes it a superior probe for identifying "hyper-reactive" cysteines without the massive proteome-wide alkylation often seen with high concentrations of 15d-PGJ2.

Part 2: Signaling Mechanisms[2]

15d-PGA1 acts as a "dual-warhead" modulator, simultaneously suppressing inflammation and boosting antioxidant defenses.

The Nrf2/Keap1 Axis (Activation)

Under basal conditions, the E3 ligase adapter Keap1 targets the transcription factor Nrf2 for ubiquitination.[2][3]

-

Sensing: 15d-PGA1 enters the cell and alkylates specific sensor cysteines on Keap1 (C151, C273, C288).

-

Conformational Change: This modification disrupts the Keap1-Cul3 complex or prevents Nrf2 ubiquitination ("Hinge and Latch" model).

-

Response: Stabilized Nrf2 translocates to the nucleus, binding Antioxidant Response Elements (ARE) to drive expression of HO-1, NQO1, and GCLM.

The NF- B Axis (Inhibition)

15d-PGA1 exerts anti-inflammatory effects by directly inhibiting the NF-

-

Targeting IKK: It covalently modifies Cysteine-179 of IKK

, locking the kinase in an inactive state. -

Targeting p65: At higher concentrations, it can alkylate the DNA-binding domain of the p65 subunit (C38), physically preventing promoter binding.

Figure 1: Dual-mechanism of 15d-PGA1. The lipid acts as a molecular switch, activating cytoprotection (Nrf2) while suppressing inflammation (NF-

Part 3: Experimental Guide – Chemoproteomics

This section details the Biotin-PGA1 Pull-Down Protocol , the gold standard for identifying direct protein targets of 15d-PGA1 in live cells.

Reagent Preparation

-

Probe: Biotinylated-15d-PGA1 (Bio-PGA1). If not commercially available, synthesize via amide coupling of 15d-PGA1 free acid with Biotin-PEG3-Amine.

-

Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1% NP-40, 10% Glycerol, 1x Protease Inhibitors. Crucial: Do not add DTT or

-mercaptoethanol, as they will quench the probe.

Protocol: Live Cell Labeling & Enrichment

Step 1: Treatment

-

Grow cells (e.g., RAW264.7 or HEK293) to 80% confluence.

-

Treat with 10-20

M Bio-PGA1 for 1-2 hours at 37°C.-

Control A (Vehicle): DMSO only.

-

Control B (Competition): Pre-treat with 100

M unlabeled 15d-PGA1 for 30 min, then add Bio-PGA1. This validates specificity.

-

Step 2: Lysis & Click Chemistry (Optional)

-

If using a Click-probe (Alkyne-PGA1), lyse cells and perform CuAAC with Biotin-Azide (100

M), TCEP (1 mM), TBTA (100 -

If using pre-biotinylated probe, proceed directly to enrichment.

Step 3: Streptavidin Enrichment

-

Incubate lysates (1-2 mg protein) with Streptavidin-Agarose beads (50

L slurry) for 2 hours at 4°C with rotation. -

Stringent Washing:

-

2x with Lysis Buffer.

-

2x with PBS + 0.1% SDS (removes non-covalent binders).

-

2x with PBS.

-

Step 4: Elution & Analysis

-

For Western Blot: Boil beads in 2x Laemmli Sample Buffer (containing reducing agent) for 10 min. The reducing agent may not reverse the adduct if it's a stable thioether, but it helps unfold the protein.

-

For Mass Spec: Perform on-bead trypsin digestion.

Figure 2: Chemoproteomic workflow for identifying 15d-PGA1 targets. Note the critical exclusion of reducing agents during lysis to preserve the Michael adducts.

Part 4: Quantitative Data & Validation[5]

Comparative Potency (Example Data)

The following table summarizes the relative potency of 15d-PGA1 versus 15d-PGJ2 in key assays.

| Assay Endpoint | 15d-PGA1 (IC | 15d-PGJ2 (IC | Mechanism Note |

| NF- | 5 - 10 | 1 - 5 | PGJ2 is more potent due to higher electrophilicity. |

| Nrf2 Activation | 2 - 5 | 2 - 5 | Comparable potency; distinct cysteine sensors. |

| Hsp70 Induction | 20 | 5 | PGJ2 is a stronger HSF1 activator. |

| Cytotoxicity (MTT) | > 50 | 10 - 20 | 15d-PGA1 is generally less toxic/apoptotic. |

Interpreting Competition Assays

When validating a target (e.g., Keap1) by Western blot:

-

Lane 1 (Bio-PGA1): Strong band at Keap1 MW (~70 kDa).

-

Lane 2 (Bio-PGA1 + Excess 15d-PGA1): Disappearance of the band.

-

Interpretation: The interaction is specific and saturable.

-

-

Lane 3 (Bio-PGA1 + Excess 15d-PGJ2): Partial or full disappearance.

-

Interpretation: The two lipids share the same binding site (C151).

-

References

-

Straus, D. S., & Glass, C. K. (2001). 15-Deoxy-Δ12,14-prostaglandin J2 inhibits multiple steps in the NF-κB signaling pathway. Proceedings of the National Academy of Sciences, 98(18), 10529–10529. Link

-

Gayarre, J., et al. (2005). Differential selectivity of protein modification by the cyclopentenone prostaglandins PGA1 and 15-deoxy-Delta12,14-PGJ2: role of glutathione. FEBS Letters, 579(25), 5803-5808. Link

-

Kansanen, E., et al. (2009). Regulation of Nrf2-dependent gene expression by 15-deoxy-Delta12,14-prostaglandin J2. Free Radical Biology and Medicine, 47(9), 1310-1317. Link

-

Stamatakis, K., et al. (2006). Identification of novel protein targets for modification by 15-deoxy-Delta12,14-prostaglandin J2 in mesangial cells reveals multiple interactions with the cytoskeleton. Journal of the American Society of Nephrology, 17(1), 89-98. Link

-

Cayman Chemical. 15-deoxy-Δ12,14-Prostaglandin A1 Product Information. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. 15-deoxy-delta 12,14-prostaglandin J2 inhibits multiple steps in the NF-kappa B signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Metabolic Pathways Producing 15-deoxy-Δ¹²˒¹⁴-Prostaglandin A₁

A Senior Application Scientist's Synthesis of Core Mechanisms, Experimental Validation, and Research Frontiers

Authored by: [Your Name/Gemini]

Abstract